高锰酸铷

描述

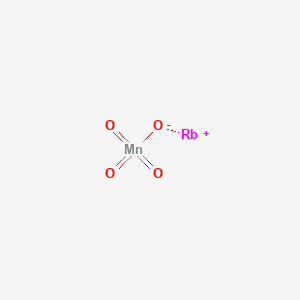

Rubidium permanganate is the permanganate salt of rubidium, with the chemical formula RbMnO4 . It appears as purple crystals . It is also known as Rubidium manganate(VII) .

Molecular Structure Analysis

The molecular structure of Rubidium permanganate is orthorhombic . The space group is Hermann Mauguin Pnma [62] . The lattice constants are a = 954.11 pm, b = 573.926 pm, c = 763.63 pm .Chemical Reactions Analysis

Similar to potassium permanganate, the two-step decomposition of rubidium permanganate leads to the formation of rubidium manganate intermediates. It breaks down into manganese dioxide, rubidium oxide, and oxygen . The decomposition temperature is between 200 and 300 °C . More detailed chemical reactions involving Rubidium permanganate are not widely documented in the literature .Physical And Chemical Properties Analysis

Rubidium permanganate is soluble in water with a solubility of 6.03 g/L at 7 °C, 10.6 g/L at 19 °C, and 46.8 g/L at 60 °C . Its crystal structure is orthorhombic, the same as caesium permanganate, ammonium permanganate, and potassium permanganate . The molar mass of Rubidium permanganate is 204.4034 g/mol .科学研究应用

光伏和能源:铷用于钙钛矿-硅串联太阳能电池的开发。具体来说,具有优化带隙的铷多阳离子钙钛矿已证明效率超过 26%,显示了铷在改善钙钛矿材料的结晶度和抑制缺陷迁移方面的有益效果,从而提高了电池的光稳定性和效率 (Duong 等人,2017 年).

化学动力学和分解:已经研究了高锰酸铷的热分解以了解其动力学和机理行为。分解涉及均相和非均相反应机理的特征,受局部或暂时熔化的影响 (Galwey、Lyle 和 Mansour,1994 年).

资源提取:铷的柔软性、延展性和强化学和光发射活性等特性使其在光学和激光技术、电子、电信等应用中很有价值。然而,由于铷的稀有性和涉及的昂贵、复杂的工艺,从自然资源中提取铷具有挑战性。研究的重点是寻找高效、经济且环保的铷回收方法 (Ertan,2017 年).

热分析:已经研究了高锰酸铷以及其他 I 族高锰酸盐的热分解,以了解其行为和潜在应用。这项研究有助于更广泛地了解这些化合物的氧化还原反应及其实际意义 (Booth、Dollimore 和 Heal,1980 年).

从盐湖卤水中分离和提取:铷与铯一起在高科技领域至关重要。从盐湖卤水中有效分离和提取对于工业应用至关重要。研究趋势集中在这个领域的主要方法和最新进展,旨在改善从自然储备中回收的过程 (Gao 等人,2020 年).

属性

IUPAC Name |

rubidium(1+);permanganate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.4O.Rb/q;;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCOPKFKNRFWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mn](=O)(=O)=O.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO4Rb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635477 | |

| Record name | Rubidium oxido(trioxo)manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.403 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubidium permanganate | |

CAS RN |

13465-49-1 | |

| Record name | Rubidium oxido(trioxo)manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)